Tisopurine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tisopurine has a wide range of scientific research applications:
Analyse Biochimique
Biochemical Properties
Tisopurine interacts with various enzymes and proteins in biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet
Cellular Effects
It is known that this compound influences cell function by reducing uric acid production , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting an early stage in the production of uric acid . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of uric acid production . It interacts with enzymes or cofactors in this pathway to inhibit an early stage in the production of uric acid
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La tisopurine peut être synthétisée par différentes voies de synthèse. Une méthode courante implique la réaction de la 4-amino-1H-pyrazolo[3,4-d]pyrimidine avec le disulfure de carbone en présence d'une base, suivie d'une acidification pour produire la this compound . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'eau, la réaction étant effectuée à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de production. En outre, des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir de la this compound de haute pureté adaptée aux applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La tisopurine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former les sulfoxydes ou sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en son dérivé thiol correspondant.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution, généralement en conditions basiques.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent les sulfoxydes, les sulfones, les dérivés thiols et divers pyrazolo[3,4-d]pyrimidines substitués .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
La this compound exerce ses effets en inhibant l'enzyme xanthine oxydase, qui est impliquée dans la production d'acide urique. En inhibant cette enzyme, la this compound réduit la formation d'acide urique, abaissant ainsi ses niveaux dans l'organisme et soulageant les symptômes de la goutte . De plus, la this compound peut inhiber la réductase du monophosphate de guanosine, affectant la synthèse de l'adénosine triphosphate et de l'acide ribonucléique .
Mécanisme D'action
Tisopurine exerts its effects by inhibiting the enzyme xanthine oxidase, which is involved in the production of uric acid. By inhibiting this enzyme, this compound reduces the formation of uric acid, thereby lowering its levels in the body and alleviating the symptoms of gout . Additionally, this compound can inhibit guanosine monophosphate reductase, affecting the synthesis of adenosine triphosphate and ribonucleic acid .
Comparaison Avec Des Composés Similaires
La tisopurine est similaire à d'autres dérivés thiopuriniques tels que l'allopurinol et la mercaptopurine. Elle est unique par ses effets inhibiteurs spécifiques sur la xanthine oxydase et la réductase du monophosphate de guanosine . D'autres composés similaires comprennent :
Allopurinol : Utilisé dans le traitement de la goutte en inhibant la xanthine oxydase.
Mercaptopurine : Utilisé comme immunosuppresseur dans le traitement de la leucémie et de la maladie inflammatoire de l'intestin.
Le mécanisme d'action distinct de la this compound et ses applications spécifiques dans le traitement de la goutte la distinguent de ces composés apparentés .
Propriétés
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOPMWCFSVFOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=S)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201488 | |
Record name | Tisopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-23-6 | |
Record name | Tisopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tisopurine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tisopurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13807 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tisopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tisopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tisopurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TISOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in how Tisopurine impacts uric acid levels based on a patient's excretion profile?
A: Research indicates that this compound effectively reduces both plasma and urinary uric acid levels in individuals identified as hyperexcretors of uric acid. Interestingly, in individuals with normal uric acid excretion, this compound primarily lowers plasma uric acid levels without significantly impacting urinary uric acid levels [, ].
Q2: Is there a risk of cross-reactivity between Allopurinol and its alternatives, this compound and Oxypurinol?
A: While Oxypurinol, being the active metabolite of Allopurinol, shows potential for cross-reactivity, this compound has shown no evidence of cross-reactivity with Allopurinol [, ]. This distinction is important for patients who experience adverse reactions to Allopurinol.
Q3: What is the structural characterization of this compound?
A: this compound, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, has been studied using vibrational and structural analysis techniques. These analyses provide insights into its molecular structure and properties [, ]. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula is C4H4N4S [, ].
Q4: Are there documented cases of adverse reactions to this compound?
A: Yes, there have been reported cases of acute hepatitis [, ] and agranulocytosis [] associated with this compound treatment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.